2-Chloro-2,2-difluoro-1-(2-(trifluoromethyl)phenyl)ethanone
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Overview
Description
2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone typically involves the introduction of chlorine and fluorine atoms into an ethanone structure. Common synthetic routes may include:
Halogenation Reactions: Using reagents such as chlorine gas or fluorine-containing compounds to introduce halogen atoms.
Friedel-Crafts Acylation: Employing catalysts like aluminum chloride to facilitate the acylation of a phenyl ring with a halogenated ethanone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation and acylation processes, optimized for yield and purity. These methods would require stringent control of reaction conditions such as temperature, pressure, and the use of appropriate solvents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone can undergo various chemical reactions, including:
Substitution Reactions: Where halogen atoms are replaced by other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation could produce carboxylic acids or ketones.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of halogenated compounds on biological systems.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone exerts its effects would involve interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2-trifluoromethyl-phenyl)-ethanone
- 2,2-Difluoro-1-(2-trifluoromethyl-phenyl)-ethanone
- 2-Chloro-2,2-difluoro-1-phenyl-ethanone
Uniqueness
2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups, which can impart distinct chemical and physical properties. These properties may include increased stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H4ClF5O |
---|---|
Molecular Weight |
258.57 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-8(11,12)7(16)5-3-1-2-4-6(5)9(13,14)15/h1-4H |
InChI Key |
JUGRCFVHOJNISV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)Cl)C(F)(F)F |
Origin of Product |
United States |
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